氟吡菌酰胺

描述

氟吡菌胺是一种用于农业的杀菌剂,用于控制由卵菌引起的疾病,例如马铃薯晚疫病。 该化合物由拜耳作物科学公司开发,并于 2006 年首次作为商业产品发布 .

科学研究应用

氟吡菌胺在科学研究中具有广泛的应用,包括:

化学: 用作研究酰基吡啶的合成和反应性的模型化合物。

生物学: 研究其对卵菌孢子的运动性和萌发的影响。

医学: 研究其在农业使用之外的潜在抗真菌特性。

5. 作用机理

氟吡菌胺通过靶向卵菌的细胞骨架发挥作用。它专门影响类似血影蛋白的蛋白,导致细胞骨架网络的破坏。 这种破坏导致卵菌的运动性、萌发和生长受损 . 此外,氟吡菌胺被确定为卵菌中液泡 H±ATPase 的选择性抑制剂,进一步增强了其杀菌活性 .

作用机制

Target of Action

Fluopicolide, a systemic fungicide, primarily targets oomycetes that cause diseases in a wide range of crops . The primary target of Fluopicolide is the enzyme vacuolar H±ATPase (V-ATPase) in oomycetes . V-ATPase plays a crucial role in maintaining the pH balance within cells and compartments, which is essential for various cellular processes .

Mode of Action

Spectrin-like proteins provide structural stability to cells as they form a network sustaining the plasma membrane . Fluopicolide may interfere and destabilize this network, leading to cell disorganization .

Biochemical Pathways

Fluopicolide affects the release and motility of zoospores, the germination of cysts, as well as mycelial growth and sporulation . These effects suggest that Fluopicolide impacts multiple biochemical pathways involved in the life cycle and propagation of oomycetes .

Pharmacokinetics

This movement pattern influences the bioavailability of the compound within the plant, ensuring that it reaches the areas most vulnerable to oomycete infection .

Result of Action

The action of Fluopicolide results in the inhibition of the growth of strains that are resistant to phenylamides, strobilurin, dimethomorph, and iprovalicarb . It affects the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation . These effects disrupt the life cycle of the oomycetes, thereby controlling the spread of diseases they cause .

Action Environment

The efficacy and stability of Fluopicolide can be influenced by various environmental factors. For instance, the compound’s movement through the xylem towards the tips of stems suggests that its efficacy could be affected by the plant’s water status and transpiration rate . .

生化分析

Biochemical Properties

Fluopicolide interacts with various biomolecules, notably the enzyme vacuolar H±ATPase . This interaction is specific to Oomycetes targets, and fluopicolide has no residual activity on true fungi or insect orthologs .

Cellular Effects

Fluopicolide affects the release and motility of zoospores, the germination of cysts, as well as mycelial growth and sporulation . It modifies the spatial and cellular distribution of proteins labelled by antibodies specific for animal cytoskeleton associated proteins spectrin .

Molecular Mechanism

Fluopicolide’s mode of action involves a fast redistribution of spectrin-like proteins from the membrane to the cytoplasm in both hyphae and zoospores . This may interfere and destabilize the network leading to cell disorganization .

Temporal Effects in Laboratory Settings

It is known that treatments with fluopicolide lead to the relocalization of spectrin-like proteins into the cytoplasm within a few minutes followed immediately by cell swelling and burst .

Metabolic Pathways

Fluopicolide is involved in the metabolic pathways of Oomycetes, specifically interacting with the enzyme vacuolar H±ATPase . This interaction disrupts the normal metabolic processes of the organism .

Subcellular Localization

Fluopicolide induces a fast redistribution of spectrin-like proteins from the membrane to the cytoplasm in both hyphae and zoospores

准备方法

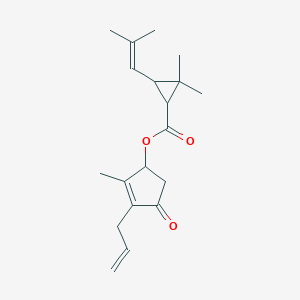

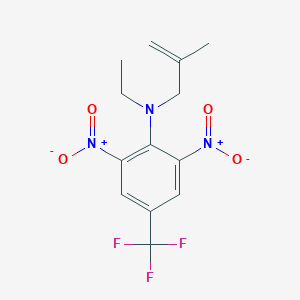

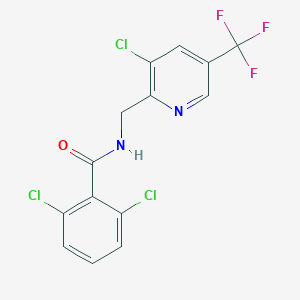

合成路线和反应条件: 氟吡菌胺的合成涉及在受控条件下,将 2,6-二氯苯甲酰氯与 3-氯-5-(三氟甲基)吡啶-2-甲胺反应。 反应通常在碱(如三乙胺)和有机溶剂(如二氯甲烷)存在下进行 .

工业生产方法: 氟吡菌胺的工业生产遵循类似的合成路线,但在更大的规模上进行。该过程涉及严格的质量控制措施,以确保最终产品的纯度和效力。 在生产过程中,通常使用先进的分析技术,例如气相色谱法和质谱法来监测生产过程 .

化学反应分析

反应类型: 氟吡菌胺经历各种化学反应,包括:

氧化: 氟吡菌胺可以被氧化形成其相应的 N-氧化衍生物。

还原: 氟吡菌胺的还原会导致形成其胺衍生物。

常见试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和过酸。

还原: 使用锂铝氢化物或硼氢化钠等还原剂。

取代: 胺或硫醇等亲核试剂可以在碱性条件下使用.

主要产品:

氧化: 氟吡菌胺的 N-氧化衍生物。

还原: 氟吡菌胺的胺衍生物。

取代: 根据所用亲核试剂的不同而产生的取代衍生物.

相似化合物的比较

氟吡菌胺在杀菌剂中是独一无二的,因为它具有新颖的作用机制,并且没有与其他杀菌剂类别发生交叉抗性。类似的化合物包括:

苯酰胺类: 例如甲霜灵,靶向 RNA 聚合酶。

嘧啶类: 例如嘧菌酯,抑制线粒体呼吸。

羧酸酰胺类: 例如双甲戊灵,破坏细胞壁合成

属性

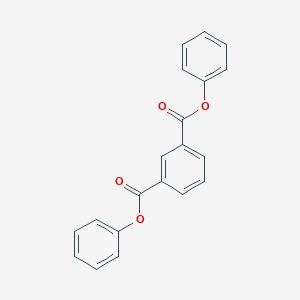

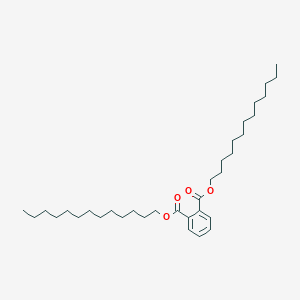

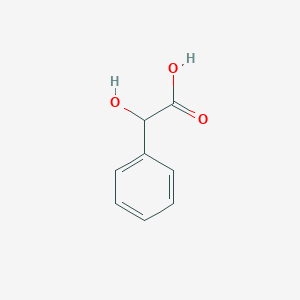

IUPAC Name |

2,6-dichloro-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl3F3N2O/c15-8-2-1-3-9(16)12(8)13(23)22-6-11-10(17)4-7(5-21-11)14(18,19)20/h1-5H,6H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBOYJIHYACSLGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)NCC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl3F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7034624 | |

| Record name | Fluopicolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7034624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, 2.80 mg/L at 20 °C, Solvent solubility (g/L at 20 °C): n-hexane 0.20; ethanol 19.2; toluene 20.5; ethyl acetate 37.7; acetone 74.7; dichloromethane 126; dimethyl sulfoxide 183 | |

| Record name | Fluopicolide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7886 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.65 g/cu cm | |

| Record name | Fluopicolide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7886 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

6.0X10-9 mm Hg at 25 °C | |

| Record name | Fluopicolide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7886 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Beige solid | |

CAS No. |

239110-15-7 | |

| Record name | Fluopicolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=239110-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluopicolide [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0239110157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluopicolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7034624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzamide, 2,6-dichloro-N-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOPICOLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TRO75M67P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fluopicolide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7886 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

149 °C | |

| Record name | Fluopicolide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7886 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of fluopicolide in oomycetes?

A1: Research has pinpointed the vacuolar H+-ATPase subunit a (VHA-a) as the primary target of fluopicolide. [, ] This enzyme plays a crucial role in maintaining cellular pH and nutrient transport.

Q2: How does binding to VHA-a lead to the fungicidal activity of fluopicolide?

A2: While the exact mechanism is still being studied, fluopicolide binding to VHA-a likely disrupts its function, leading to cellular dysfunction and ultimately the death of the oomycete. [] Further research is needed to fully elucidate the downstream effects.

Q3: Is fluopicolide's target specific to oomycetes?

A3: Sequence analysis and molecular docking studies suggest that fluopicolide exhibits specificity for oomycete and fish VHA-a, explaining its effectiveness against oomycete pathogens and potential toxicity to fish. []

Q4: Are there variations in sensitivity to fluopicolide among different Phytophthora species?

A4: Yes, studies show varying sensitivities to fluopicolide among Phytophthora species. For instance, P. hibernalis isolates displayed higher sensitivity to fluopicolide compared to P. citrophthora, P. syringae, and P. nicotianae isolates. []

Q5: Are there any known mutations associated with fluopicolide resistance?

A5: Yes, four distinct point mutations in the VHA-a gene have been linked to fluopicolide resistance in P. capsici. [] These findings are valuable for developing molecular tools to monitor resistance development.

Q6: Is there cross-resistance between fluopicolide and other fungicides?

A6: Fluopicolide generally shows no cross-resistance with other oomycete fungicides, except for fluopimomide. [] This lack of cross-resistance makes it a valuable tool in fungicide rotation programs to manage resistance development.

Q7: What are the primary applications of fluopicolide in agriculture?

A7: Fluopicolide effectively controls diseases caused by oomycete pathogens in various crops. It is registered for use on potatoes, cucurbits, solanaceous vegetables, and other crops, primarily targeting diseases like late blight, downy mildew, and Phytophthora blight. [, , , , , , ]

Q8: How does the efficacy of fluopicolide as a soil treatment compare to foliar application?

A8: Studies on tomato blight caused by P. capsici indicate that soil application of fluopicolide provides better control and longer persistence than foliar spraying. [] This suggests its potential for use in soil treatments for managing soilborne oomycetes.

Q9: Are there synergistic effects when fluopicolide is combined with other fungicides?

A9: Yes, synergistic interactions have been observed when fluopicolide is combined with other fungicides like pyraclostrobin, propamocarb hydrochloride, and dimethomorph. [, , , ] These combinations can enhance efficacy and potentially delay resistance development.

Q10: What is the environmental fate of fluopicolide?

A10: Fluopicolide is considered persistent in soil and surface waters under certain conditions. [, ] Its main metabolite, 2,6-dichlorobenzamide (BAM), exhibits high mobility in the environment. [, ]

Q11: Does fluopicolide pose any toxicological risks to non-target organisms?

A11: While generally considered to have minimal risk to terrestrial and aquatic organisms at recommended application rates, [] fluopicolide has been shown to induce oxidative stress and DNA damage in earthworms at low doses. [] Further research is needed to fully understand its long-term ecological impact.

Q12: What analytical techniques are used to determine fluopicolide residues in various matrices?

A12: Several analytical methods have been developed and validated for quantifying fluopicolide residues in various matrices. These include liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with QuEChERS extraction methods for analyzing residues in crops and soil, [, ] as well as gas chromatography (GC) and GC-MS methods for analyzing fluopicolide and its metabolites in cabbage and soil. [] High-performance liquid chromatography (HPLC) with UV detection is also employed for residue analysis in various matrices. [, , ]

Q13: Are there any specific formulation strategies employed to enhance fluopicolide's efficacy or stability?

A13: Research highlights the use of various adjuvants and formulation techniques, such as the development of suspension concentrates, to improve fluopicolide's stability, suspensibility, and efficacy. [, ] These strategies are crucial for ensuring optimal product performance under various conditions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。